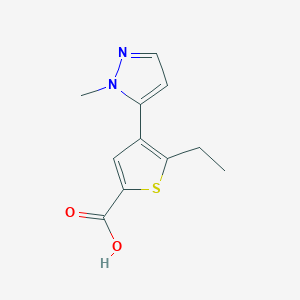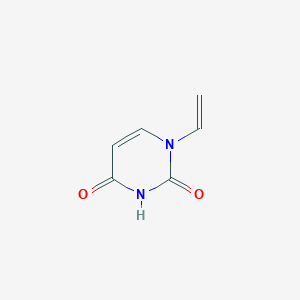
1-Vinylpyrimidine-2,4(1H,3H)-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Vinylpyrimidine-2,4(1H,3H)-dione is a derivative of pyrimidine, a heterocyclic aromatic organic compound. This compound is known for its diverse applications in various fields, including chemistry, biology, and medicine. Its structure consists of a pyrimidine ring with two keto groups at positions 2 and 4, and an ethenyl group attached to the ring.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-Vinylpyrimidine-2,4(1H,3H)-dione can be achieved through various methods. One efficient method involves the use of a catalyst-free, aqueous ethanol-mediated synthesis. This method employs 2-aminothiazole, N’,N’-dimethyl barbituric acid/barbituric acid, and different aldehydes at 80°C in an aqueous ethanol medium . The reaction conditions are optimized to ensure high yields and purity of the final product.
Industrial Production Methods: In industrial settings, the production of this compound often involves the use of advanced techniques such as mechanochemical solvent-free synthesis. This method provides several advantages, including being environmentally friendly, using a simple workup procedure, and affording high yields .
化学反応の分析
Types of Reactions: 1-Vinylpyrimidine-2,4(1H,3H)-dione undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and enhancing its properties.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation reactions, reducing agents such as sodium borohydride for reduction reactions, and halogenating agents for substitution reactions. The reaction conditions are typically mild to moderate temperatures and pressures to ensure the stability of the compound.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated derivatives, while reduction reactions can produce reduced forms of the compound with altered functional groups.
科学的研究の応用
1-Vinylpyrimidine-2,4(1H,3H)-dione has a wide range of scientific research applications. In chemistry, it is used as a building block for synthesizing more complex molecules. In biology, it has been studied for its potential antioxidant activity, which is crucial in combating oxidative stress-related diseases . In medicine, derivatives of this compound have shown promise as potential anticancer agents due to their ability to inhibit specific molecular targets . Additionally, it has applications in the industry as a precursor for various pharmaceuticals and agrochemicals.
作用機序
The mechanism of action of 1-Vinylpyrimidine-2,4(1H,3H)-dione involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit bacterial gyrase and DNA topoisomerase IV, which are essential enzymes for bacterial DNA replication . This inhibition leads to the disruption of bacterial cell division and ultimately results in the death of the bacterial cells.
類似化合物との比較
1-Vinylpyrimidine-2,4(1H,3H)-dione can be compared with other similar compounds such as quinazoline-2,4(1H,3H)-dione and quinolin-2,4-dione. These compounds share similar structural features but differ in their biological activities and applications. For example, quinazoline-2,4(1H,3H)-dione derivatives have been studied for their antimicrobial activities, while quinolin-2,4-dione derivatives are known for their pharmaceutical importance .
List of Similar Compounds
- Quinazoline-2,4(1H,3H)-dione
- Quinolin-2,4-dione
- Pyrimidine-2,4(1H,3H)-dione (Uracil)
特性
CAS番号 |
105304-39-0 |
|---|---|
分子式 |
C6H6N2O2 |
分子量 |
138.12 g/mol |
IUPAC名 |
1-ethenylpyrimidine-2,4-dione |
InChI |
InChI=1S/C6H6N2O2/c1-2-8-4-3-5(9)7-6(8)10/h2-4H,1H2,(H,7,9,10) |
InChIキー |
JXBOFERRSCSVGT-UHFFFAOYSA-N |
SMILES |
C=CN1C=CC(=O)NC1=O |
正規SMILES |
C=CN1C=CC(=O)NC1=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-benzyl-5-[(3-fluorobenzoyl)amino]-N~2~-phenyl-1H-indole-2-carboxamide](/img/structure/B1649742.png)
![3-bromo-2-methyl-5,6-dihydro-4H-cyclopenta[c]pyrazole](/img/structure/B1649745.png)
![2-[4-(3-chlorophenyl)-1-(4-methylphenyl)-7-oxo-3-phenyl-1,4,6,7-tetrahydro-8H-pyrazolo[3,4-e][1,4]thiazepin-8-yl]-N~1~-(2-furylmethyl)acetamide](/img/structure/B1649748.png)
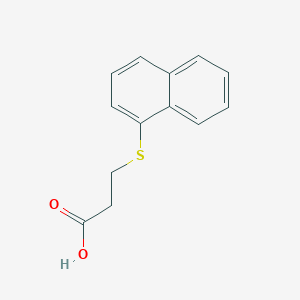
![N~1~-(4-(dimethylamino)-3-{[(3-fluorobenzyl)(propionyl)amino]methyl}phenyl)-3-fluorobenzamide](/img/structure/B1649751.png)
amino]methyl}-4-(dimethylamino)phenyl]-1-cyclopentanecarboxamide](/img/structure/B1649752.png)
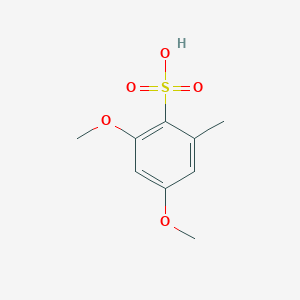
![[1-[(4-Bromophenyl)methyl]piperidin-4-yl]methanol](/img/structure/B1649754.png)
![N-{[5-(benzylsulfanyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]methyl}-N'-(3-chloro-4-methylphenyl)urea](/img/structure/B1649756.png)
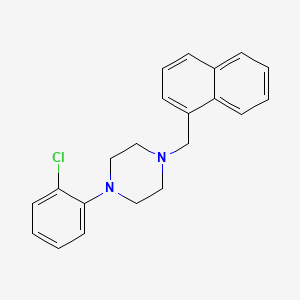
![3-[Benzyl(4-methoxybenzyl)amino]-2-hydroxypropyl butyrate](/img/structure/B1649759.png)
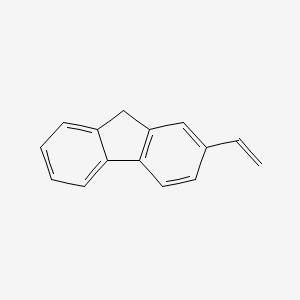
![{4-[6-(2-Chloro-5-methylphenoxy)-4-pyrimidinyl]piperazino}(cyclohexyl)methanone](/img/structure/B1649762.png)
